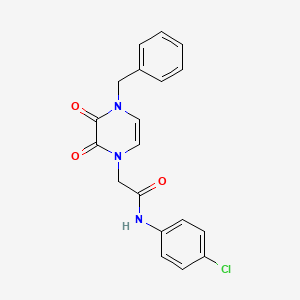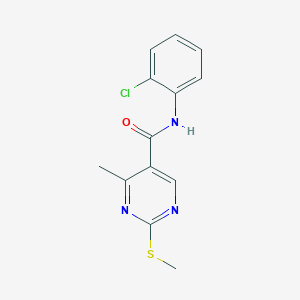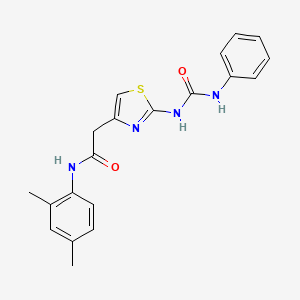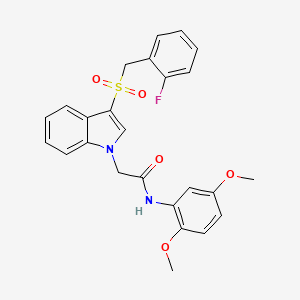![molecular formula C21H19N5O3S2 B11291639 N-(6-ethoxybenzo[d]thiazol-2-yl)-2-(2-(3-phenylureido)thiazol-4-yl)acetamide](/img/structure/B11291639.png)
N-(6-ethoxybenzo[d]thiazol-2-yl)-2-(2-(3-phenylureido)thiazol-4-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(6-ETHOXY-1,3-BENZOTHIAZOL-2-YL)-2-{2-[(PHENYLCARBAMOYL)AMINO]-1,3-THIAZOL-4-YL}ACETAMIDE is a complex organic compound that belongs to the class of benzothiazoles and thiazoles This compound is characterized by its unique structure, which includes an ethoxy group attached to a benzothiazole ring and a phenylcarbamoyl group linked to a thiazole ring
Méthodes De Préparation
The synthesis of N-(6-ETHOXY-1,3-BENZOTHIAZOL-2-YL)-2-{2-[(PHENYLCARBAMOYL)AMINO]-1,3-THIAZOL-4-YL}ACETAMIDE typically involves multi-step organic reactions. One common synthetic route includes the reaction of 6-ethoxy-1,3-benzothiazole-2-amine with 3-methoxy-2-hydroxybenzaldehyde to form an intermediate Schiff base ligand. This intermediate is then reacted with 2-[(phenylcarbamoyl)amino]-1,3-thiazole-4-yl acetic acid under specific conditions to yield the final product . The reaction conditions often involve the use of solvents like ethanol or methanol and catalysts to facilitate the reaction.
Analyse Des Réactions Chimiques
N-(6-ETHOXY-1,3-BENZOTHIAZOL-2-YL)-2-{2-[(PHENYLCARBAMOYL)AMINO]-1,3-THIAZOL-4-YL}ACETAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Applications De Recherche Scientifique
N-(6-ETHOXY-1,3-BENZOTHIAZOL-2-YL)-2-{2-[(PHENYLCARBAMOYL)AMINO]-1,3-THIAZOL-4-YL}ACETAMIDE has several scientific research applications:
Medicinal Chemistry: The compound has shown potential as an antimicrobial and anticancer agent.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific properties, such as conductivity and fluorescence.
Biological Research: The compound is used in biological studies to understand its interactions with different biomolecules and its effects on cellular processes.
Mécanisme D'action
The mechanism of action of N-(6-ETHOXY-1,3-BENZOTHIAZOL-2-YL)-2-{2-[(PHENYLCARBAMOYL)AMINO]-1,3-THIAZOL-4-YL}ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, leading to the disruption of cellular processes. For example, it can inhibit the activity of microbial enzymes, resulting in antimicrobial effects. In cancer cells, the compound may interfere with signaling pathways, leading to apoptosis or cell cycle arrest .
Comparaison Avec Des Composés Similaires
N-(6-ETHOXY-1,3-BENZOTHIAZOL-2-YL)-2-{2-[(PHENYLCARBAMOYL)AMINO]-1,3-THIAZOL-4-YL}ACETAMIDE can be compared with other similar compounds, such as:
N-(6-ethoxy-1,3-benzothiazol-2-yl)nicotinamide: This compound shares the benzothiazole core but differs in its functional groups, leading to different chemical and biological properties.
N-(6-ethoxy-1,3-benzothiazol-2-yl)butanamide: Another similar compound with variations in the side chains, affecting its reactivity and applications. The uniqueness of N-(6-ETHOXY-1,3-BENZOTHIAZOL-2-YL)-2-{2-[(PHENYLCARBAMOYL)AMINO]-1,3-THIAZOL-4-YL}ACETAMIDE lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C21H19N5O3S2 |
|---|---|
Poids moléculaire |
453.5 g/mol |
Nom IUPAC |
N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-[2-(phenylcarbamoylamino)-1,3-thiazol-4-yl]acetamide |
InChI |
InChI=1S/C21H19N5O3S2/c1-2-29-15-8-9-16-17(11-15)31-21(24-16)25-18(27)10-14-12-30-20(23-14)26-19(28)22-13-6-4-3-5-7-13/h3-9,11-12H,2,10H2,1H3,(H,24,25,27)(H2,22,23,26,28) |
Clé InChI |
UGCCQKNOEWYQNR-UHFFFAOYSA-N |
SMILES canonique |
CCOC1=CC2=C(C=C1)N=C(S2)NC(=O)CC3=CSC(=N3)NC(=O)NC4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![7-Methyl-2-[4-(prop-2-EN-1-yloxy)phenyl]-3H,4H,5H-chromeno[2,3-D]pyrimidin-4-one](/img/structure/B11291564.png)

![6-(3-bromophenyl)-3-methyl-1-(4-methylphenyl)-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B11291576.png)
![N-(4-chlorophenyl)-2-[3-(5-methyl-1,2,4-oxadiazol-3-yl)phenoxy]acetamide](/img/structure/B11291577.png)
![N~6~,N~6~,1-trimethyl-N~4~-(2-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B11291579.png)
![4-amino-N-(4-chlorophenyl)-7-oxo-2-(piperidin-1-yl)-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidine-5-carboxamide](/img/structure/B11291586.png)


![2-Heptyl-4-methyl-6-phenyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B11291604.png)
![N-(3-chlorophenyl)-2-[(4-cyano-3-methylpyrido[1,2-a]benzimidazol-1-yl)sulfanyl]acetamide](/img/structure/B11291611.png)

![N-(3-{[1,3]Thiazolo[5,4-B]pyridin-2-YL}phenyl)propanamide](/img/structure/B11291637.png)
![ethyl 4-[3-(4-methoxyphenyl)-1H-pyrazole-5-carbonyl]piperazine-1-carboxylate](/img/structure/B11291642.png)
